molecular formula C11H14ClNO B141385 4-(4-chlorophenyl)piperidin-4-ol CAS No. 39512-49-7

4-(4-chlorophenyl)piperidin-4-ol

Cat. No.: B141385
CAS No.: 39512-49-7
M. Wt: 211.69 g/mol
InChI Key: LZAYOZUFUAMFLD-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)piperidin-4-ol is an organic compound that belongs to the class of piperidine derivatives It features a piperidine ring substituted with a hydroxyl group and a 4-chlorophenyl group

Scientific Research Applications

4-(4-chlorophenyl)piperidin-4-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

Safety and hazards associated with similar compounds depend on their specific chemical structure and use. Some compounds may cause skin irritation, serious eye irritation, or respiratory irritation .

Future Directions

Research into similar compounds continues to be a vibrant field, with studies focusing on the synthesis of new derivatives, investigation of their biological activity, and their potential applications in medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)piperidin-4-ol can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. For example, the use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalytic hydrogenation and other advanced techniques can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(4-Chlorophenyl)-4-piperidone.

    Reduction: Formation of 4-(4-Chlorophenyl)-4-aminopiperidine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)piperidine: Lacks the hydroxyl group, which may affect its reactivity and biological activity.

    4-(4-Chlorophenyl)-4-aminopiperidine:

    4-(4-Chlorophenyl)-4-piperidone: An oxidized derivative with distinct chemical behavior.

Uniqueness

4-(4-chlorophenyl)piperidin-4-ol is unique due to the presence of both a hydroxyl group and a 4-chlorophenyl group on the piperidine ring. This combination of functional groups imparts specific chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(4-chlorophenyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H14ClNO/c12-10-3-1-9(2-4-10)11(14)5-7-13-8-6-11/h1-4,13-14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZAYOZUFUAMFLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63638-93-7 (hydrochloride)
Record name 4-(4'-Chlorophenyl)-4-piperidinol
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DSSTOX Substance ID

DTXSID7057733
Record name 4-(4-Chlorophenyl)-4-piperidinol
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Molecular Weight

211.69 g/mol
Source PubChem
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Physical Description

Off-white powder; [Alfa Aesar MSDS]
Record name 4-(4'-Chlorophenyl)-4-piperidinol
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CAS No.

39512-49-7
Record name 4-(4-Chlorophenyl)-4-hydroxypiperidine
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Record name 4-(4'-Chlorophenyl)-4-piperidinol
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Record name 4-(4-Chlorophenyl)-4-hydroxypiperidine
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Record name 4-(4-Chlorophenyl)-4-piperidinol
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Record name 4-(p-chlorophenyl)piperidin-4-ol
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Record name 4-(4-CHLOROPHENYL)-4-PIPERIDINOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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